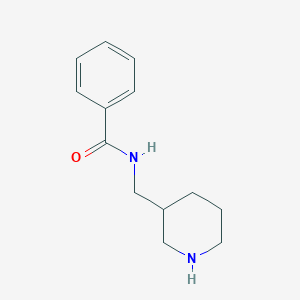![molecular formula C10H14BrNO2S B2402229 N-[1-(4-bromophenyl)ethyl]ethanesulfonamide CAS No. 353235-90-2](/img/structure/B2402229.png)
N-[1-(4-bromophenyl)ethyl]ethanesulfonamide
Descripción general
Descripción
N-[1-(4-Bromophenyl)ethyl]ethanesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S . It has a molecular weight of 278.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Aplicaciones Científicas De Investigación
Enzyme Inhibition and In Silico Studies
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, closely related to N-[1-(4-bromophenyl)ethyl]ethanesulfonamide, have been studied for their potential in enzyme inhibition. Specifically, they have been evaluated for inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase, with some compounds demonstrating significant inhibitory potential. In addition, in silico studies have supported these findings, suggesting potential therapeutic applications in areas where enzyme inhibition is beneficial (Riaz, 2020).
Synthesis and Biological Screening for Various Biological Activities
A series of novel N-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene derivatives of this compound have been synthesized and assessed for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research demonstrates the compound's potential in multiple therapeutic areas, providing a foundation for further pharmaceutical research and development (Küçükgüzel et al., 2013).
Novel Alpha(1)-Adrenoceptor Ligand Research
The compound N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, related to the chemical , has been identified as a novel alpha(1)-adrenoceptor agent. This compound showcases unique pharmacological properties, such as alpha(1A) agonism and alpha(1B), alpha(1D) antagonism, indicating its potential for use in therapeutic applications, particularly in cardiovascular and urinary system disorders (Altenbach et al., 2002).
Nickel-Catalyzed Cross-Coupling in Organic Synthesis
In the field of organic synthesis, this compound and its derivatives have been utilized in nickel-catalyzed cross-coupling reactions. This demonstrates the compound's utility in the synthesis of complex organic molecules, potentially paving the way for the creation of novel pharmaceuticals or materials (Everson et al., 2014).
Deprotonation Studies in Chemical Synthesis
Research has been conducted on the reactivity of related compounds like 3-bromo-N-(p-bromophenyl)propanamide, which bears structural similarities to this compound. These studies focus on the deprotonation of such compounds, leading to the formation of β-lactams or acrylanilides, which have noteworthy biological activities. This research contributes to the understanding of chemical reactions that are crucial for pharmaceutical synthesis (Pandolfi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-15(13,14)12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENTKGZVSOEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

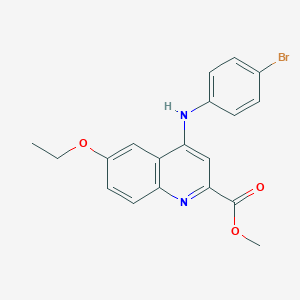
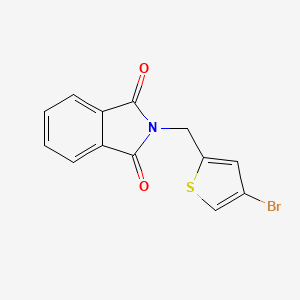
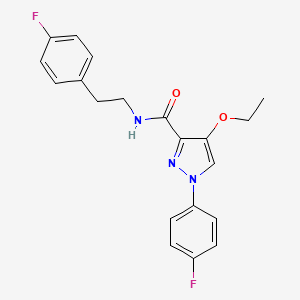
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2402150.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)
![2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile](/img/structure/B2402152.png)
![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)
![5-{1-[(2-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2402157.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)
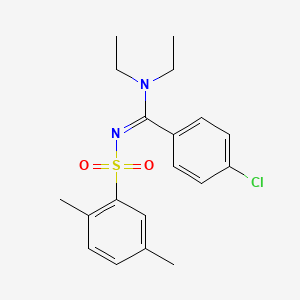
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2402160.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)
